(2s,3s)-1-[(7-Methyl-2,3-Dihydro-1h-Inden-4-Yl)oxy]-3-[(1-Methylethyl)amino]butan-2-Ol
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Overview
Description
ICI 118,551 hydrochloride is a highly selective beta-2 adrenergic receptor antagonist. It was developed by Imperial Chemical Industries, which was later acquired by AkzoNobel. This compound binds to the beta-2 adrenergic receptor with at least 100 times greater affinity than the beta-1 or beta-3 adrenergic receptors . It has been widely used in scientific research to understand the action of the beta-2 adrenergic receptor, as few other specific antagonists for this receptor are known .
Preparation Methods
The synthesis of ICI 118,551 hydrochloride involves several steps. The key synthetic route includes the reaction of 7-methylindan-4-ol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C . Industrial production methods are similar but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
ICI 118,551 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ICI 118,551 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used to study the binding and activity of beta-2 adrenergic receptors.
Biology: It helps in understanding the physiological and biochemical roles of beta-2 adrenergic receptors in various tissues.
Mechanism of Action
ICI 118,551 hydrochloride exerts its effects by selectively binding to the beta-2 adrenergic receptor, blocking the action of endogenous catecholamines like epinephrine and norepinephrine . This binding inhibits the activation of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels . The reduction in cAMP levels results in decreased activation of protein kinase A (PKA) and subsequent downstream signaling pathways .
Comparison with Similar Compounds
ICI 118,551 hydrochloride is unique due to its high selectivity for the beta-2 adrenergic receptor. Similar compounds include:
Propranolol: A non-selective beta-adrenergic receptor antagonist.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Butoxamine: Another selective beta-2 adrenergic receptor antagonist, but with different binding affinities.
These compounds differ in their selectivity and binding affinities for the various beta-adrenergic receptor subtypes, making ICI 118,551 hydrochloride particularly valuable for studying beta-2 adrenergic receptor-specific actions .
Properties
Molecular Formula |
C17H27NO2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(2S,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16+/m0/s1 |
InChI Key |
VFIDUCMKNJIJTO-XJKSGUPXSA-N |
Isomeric SMILES |
CC1=C2CCCC2=C(C=C1)OC[C@H]([C@H](C)NC(C)C)O |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O |
Origin of Product |
United States |
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